molecular formula C12H17ClN2O B3050714 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 28089-03-4

2-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B3050714
CAS No.: 28089-03-4
M. Wt: 240.73
InChI Key: XZQBKIIUUVHCLC-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride, often involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to form the indole core .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include indole-3-carboxylic acids, various amine derivatives, and substituted indoles .

Scientific Research Applications

2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and influencing cellular processes. The compound’s effects are mediated through pathways involving neurotransmitters and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

28089-03-4

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C12H16N2O.ClH/c1-8-10(5-6-13)11-7-9(15-2)3-4-12(11)14-8;/h3-4,7,14H,5-6,13H2,1-2H3;1H

InChI Key

XZQBKIIUUVHCLC-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN.Cl

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN.Cl

Origin of Product

United States

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